(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride
Description
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride (CAS: 1951425-16-3) is a fluorinated pyrrolidine derivative with the molecular formula C₅H₈F₃N·HCl and a molecular weight of 175.6 g/mol . This chiral compound (S-configuration) is commercially available at 95% purity and is utilized in pharmaceutical research, particularly in enantioselective synthesis and as a building block for drug candidates. Its structural features—a five-membered pyrrolidine ring with two fluorine atoms at the 4-position and a fluoromethyl group at the 2-position—enhance metabolic stability and lipophilicity, critical for optimizing pharmacokinetic properties .
Properties
IUPAC Name |
(2S)-4,4-difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-2-4-1-5(7,8)3-9-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEBIGUTHLUDOJ-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride involves several steps. One common method includes the fluorination of pyrrolidine derivatives using selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI) . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions . This leads to the modulation of biological pathways and the inhibition of disease-related processes .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and its closest analogs based on structural features, molecular weight, and similarity scores (derived from –10):
Key Differences and Implications
Fluorination Pattern :
- The target compound ’s 4,4-diF and 2-fluoromethyl groups increase steric bulk and electron-withdrawing effects compared to 3,3-difluoropyrrolidine HCl (0.68 similarity), which lacks a fluoromethyl group .
- 4,4-Difluoropiperidine HCl (0.83 similarity) has a six-membered ring, reducing ring strain and altering basicity compared to the five-membered pyrrolidine core of the target compound .
The carboxylic acid derivative () introduces polarity and hydrogen-bonding capacity, making it suitable for salt formation or prodrug strategies, unlike the neutral fluoromethyl group in the target compound .
Chirality and Applications: The (S)-enantiomer of the target compound is critical for interactions with chiral biological targets, whereas non-chiral analogs like 4,4-difluoropiperidine HCl may lack enantioselective efficacy .
Research and Industrial Relevance
- Pharmaceutical Use : The target compound’s fluorination pattern and chirality make it valuable in developing protease inhibitors or kinase modulators, where fluorine atoms improve bioavailability .
- Synthetic Intermediates : Analogs like the nitrile derivative (CAS: 1951424-96-6) are intermediates in synthesizing fluorinated heterocycles, as seen in European patent applications for pyrrolo-pyridazine derivatives .
Biological Activity
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by two fluorine atoms at the 4-position and a fluoromethyl group at the 2-position of the pyrrolidine ring, contributing to its unique pharmacological properties. The molecular formula is CHClFN, with a molecular weight of approximately 175.58 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied as a modulator of cannabinoid receptors and orexin receptors:
- Cannabinoid Receptors : Preliminary studies suggest that this compound may act as an agonist or antagonist at cannabinoid receptors, which are involved in pain management and anti-inflammatory responses.
- Orexin Receptors : Research indicates that it may function as an antagonist at orexin receptors, potentially influencing sleep regulation and appetite control. This mechanism makes it a candidate for treating obesity and sleep disorders.
Biological Activities
- Pain Management : The modulation of cannabinoid receptors by this compound suggests potential applications in pain relief therapies.
- Anti-inflammatory Effects : Its interaction with cannabinoid pathways may also provide anti-inflammatory benefits.
- Sleep Regulation : By acting on orexin receptors, this compound could help manage sleep disorders.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. The compound's unique structural features enhance its binding affinity to biological targets due to strong hydrogen bonds and electrostatic interactions.
Case Studies
- Binding Affinity Studies : Research has shown that compounds similar to this compound exhibit varying degrees of binding affinity at cannabinoid receptors, indicating the need for further investigation into its specific interactions and mechanisms of action .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of this compound have revealed favorable properties that could enhance drug development processes. The introduction of fluorine atoms may improve metabolic stability and bioavailability compared to non-fluorinated analogs.
Comparative Analysis
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine | Two fluorine atoms at 4-position; fluoromethyl group at 2-position | Potential agonist/antagonist for cannabinoid and orexin receptors |
| 4-Fluoropiperidine | One fluorine atom on piperidine | Different pharmacological profile |
| 1-(Fluoromethyl)-pyrrolidine | Fluoromethyl group but lacks difluorination | Less potent against orexin receptors |
| 3,3-Difluoropiperidine | Two fluorines but different position | Different binding characteristics |
Q & A
Q. What are the standard synthetic routes for (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride?
The synthesis typically involves:
- Fluorination : Use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms at the 4,4-positions of the pyrrolidine ring .
- Cyclization : Formation of the pyrrolidine backbone via intramolecular cyclization of a linear precursor under basic conditions.
- Enantiomeric resolution : Chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid) to isolate the (S)-enantiomer .
- Hydrochloride formation : Treatment with HCl gas or concentrated hydrochloric acid to improve solubility and stability .
Q. Which analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolve stereochemistry and confirm hydrogen-bonding interactions in the solid state (e.g., using SHELX software for refinement) .
- NMR spectroscopy : NMR quantifies fluorination efficiency, while and NMR confirm substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and purity (>95%) .
Q. How does the hydrochloride salt enhance solubility and stability?
The hydrochloride form improves aqueous solubility via ionic interactions, facilitating biological assays. Stability is maintained by:
- Storing at 2–8°C in desiccated conditions to prevent hygroscopic degradation.
- Avoiding prolonged exposure to light, which may cleave the C–F bond .
Advanced Research Questions
Q. How do enantiomeric differences impact biological activity?
The (S)-enantiomer often exhibits distinct binding affinity due to spatial orientation of the fluoromethyl group. For example:
- Chiral HPLC separation (e.g., using a Chiralpak AD-H column) can isolate enantiomers for comparative bioactivity studies .
- Enzymatic assays (e.g., kinase inhibition) reveal stereospecific interactions, with the (S)-form showing 3–5× higher potency in some targets .
Q. What role do fluorine atoms play in modulating electronic and steric effects?
- Electron-withdrawing effects : The 4,4-difluoro substitution reduces pyrrolidine ring basicity, altering nucleophilic reactivity in cross-coupling reactions .
- Steric hindrance : Fluorine’s small atomic radius minimizes steric clashes, enabling selective functionalization at the 2-fluoromethyl position .
Q. How can stability under extreme pH or temperature be assessed?
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (>200°C for the hydrochloride form) .
- Forced degradation studies : Expose to 0.1M HCl/NaOH at 60°C for 24 hours, followed by LC-MS to identify degradation products (e.g., defluorinated analogs) .
Q. What strategies resolve contradictions in solubility vs. reactivity data?
- Cross-validation : Compare results from multiple techniques (e.g., NMR for solution-state behavior vs. X-ray for solid-state packing) .
- Solvent screening : Test reactivity in polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., MeOH) to isolate solvent-dependent effects .
Q. How does this compound interact with biological targets like enzymes or receptors?
- Molecular docking : Computational models predict binding poses in active sites (e.g., using AutoDock Vina).
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for fluorinated analogs, revealing entropy-driven interactions due to hydrophobic fluorine moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
